3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyrazolo[1,5-a]pyridine moiety, which is known for its significant biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2 and TRK kinases, which play crucial roles in cell cycle regulation and neuronal signaling, respectively.
Mode of Action
For instance, CDK2 inhibitors typically prevent the kinase from phosphorylating its substrates, thereby halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating . Similarly, inhibition of TRK kinases can disrupt neuronal signaling pathways . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
Similar compounds have shown good plasma stability , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
The inhibition of target proteins by this compound could lead to a variety of cellular effects. For example, CDK2 inhibitors can induce cell cycle arrest and apoptosis in cancer cells . The specific effects of this compound would depend on its exact targets and their roles in cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
Related compounds have shown to inhibit the growth of certain cell lines .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as acetyl chloride or benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to control the reaction environment. Conditions such as temperature, pressure, and reaction time are carefully optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar pyrazole structure and exhibits comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with significant medicinal chemistry applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment
Uniqueness
3,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to its specific structural features, such as the methoxy groups and the benzenesulfonamide moiety.
Properties
IUPAC Name |
3,4-dimethoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-14-4-3-13(10-15(14)22-2)23(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQFVMFOKDKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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